

what is 3-chlorobutanoyl chloride

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Compound of Interest

Compound Name: 3-chlorobutanoyl Chloride

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An In-Depth Technical Guide to **3-Chlorobutanoyl Chloride**: Synthesis, Reactivity, and Applications

Introduction

3-Chlorobutanoyl chloride (CAS No. 1951-11-7) is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities.^{[1][2]} Structurally, it possesses two distinct electrophilic centers: a highly reactive acyl chloride group and a secondary alkyl chloride at the C3 position. This dual reactivity allows for selective and sequential chemical transformations, making it a versatile building block for constructing complex molecular architectures.^[2]

This guide provides a comprehensive technical overview of **3-chlorobutanoyl chloride**, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, established synthesis protocols, core reactivity and mechanistic principles, and its applications as a synthetic intermediate in pharmaceuticals, agrochemicals, and material science.^[1] Furthermore, this document outlines critical safety protocols and expected spectroscopic signatures to ensure its safe handling and proper characterization in a laboratory setting.

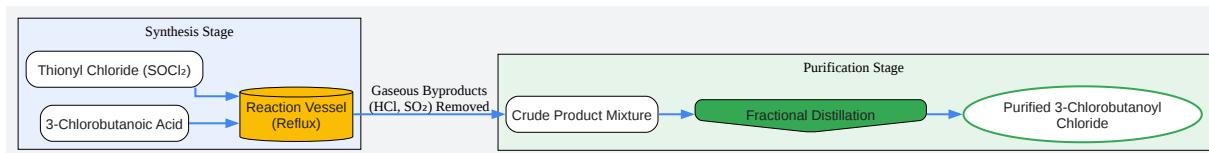
Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key identifying and physical characteristics of **3-chlorobutanoyl chloride** are summarized below.

Property	Value	Source(s)
IUPAC Name	3-chlorobutanoyl chloride	[1][3]
CAS Number	1951-11-7	[1][3][4][5]
Molecular Formula	C ₄ H ₆ Cl ₂ O	[1][3][4]
Molecular Weight	140.99 g/mol	[1][3]
Canonical SMILES	CC(CC(=O)Cl)Cl	[1][3]
InChI Key	ATANUYPSKXKEDC-UHFFFAOYSA-N	[1][3]
Appearance	Liquid	[4]
Purity (Typical)	≥95%	[4]
Synonyms	3-chlorobutyryl chloride, Butanoyl chloride, 3-chloro-	[3][6]

Synthesis and Purification

The most direct and widely employed method for synthesizing **3-chlorobutanoyl chloride** is the chlorination of its corresponding carboxylic acid, 3-chlorobutanoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).^{[1][6]} The choice of thionyl chloride is strategic; its reaction with the carboxylic acid produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, thereby driving the equilibrium towards the product according to Le Châtelier's principle.



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Caption: Workflow for the synthesis and purification of **3-chlorobutanoyl chloride**.

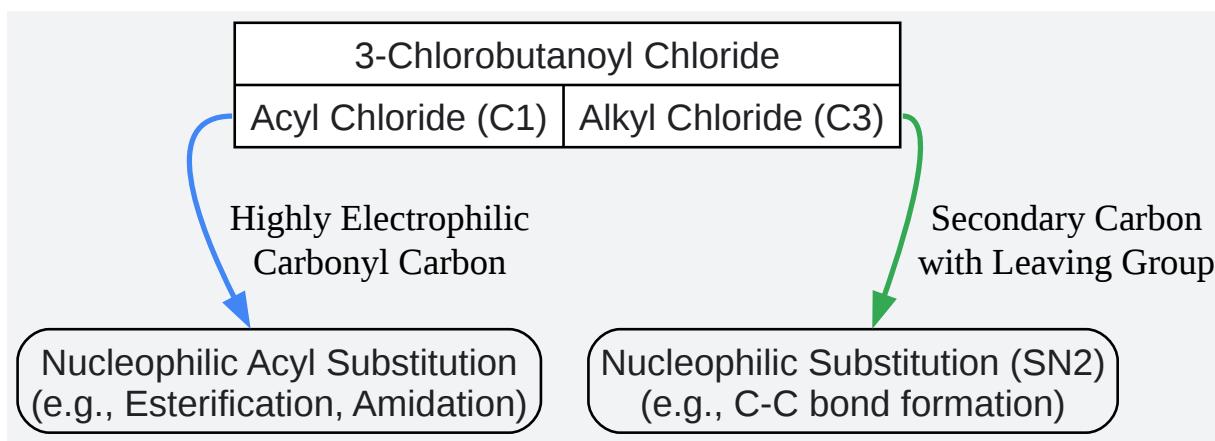
Experimental Protocol: Synthesis via Thionyl Chloride

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ fumes).
- Charging the Flask: To the flask, add 3-chlorobutanoic acid (1.0 eq).
- Addition of Reagent: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask at room temperature. The addition is often exothermic and may cause bubbling.
- Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by taking small aliquots and analyzing via IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid.
- Purification: After cooling the reaction mixture to room temperature, purify the crude **3-chlorobutanoyl chloride** by fractional distillation under reduced pressure to remove any unreacted starting material and high-boiling impurities.
- Characterization: Collect the fraction corresponding to pure **3-chlorobutanoyl chloride** and confirm its identity and purity using NMR and IR spectroscopy.

Reactivity and Mechanistic Insights

The synthetic utility of **3-chlorobutanoyl chloride** stems from its bifunctional nature, which allows for a variety of subsequent chemical modifications.^[2]



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Caption: Mechanism of ester formation via nucleophilic acyl substitution.

This reactivity is fundamental to its use in creating ester and amide linkages, which are prevalent in pharmacologically active molecules. [1]

Substitution at the C3 Position

The chlorine atom at the C3 position serves as a good leaving group, enabling nucleophilic substitution reactions, typically via an S_N2 pathway. [1] This allows for the introduction of various functional groups or the formation of new carbon-carbon bonds at a position beta to the carbonyl group. This sequential manipulation—first reacting at the acyl chloride and then at the alkyl chloride—is a powerful strategy for rapidly building molecular complexity from a simple starting material. [1]

Applications in Drug Development and Advanced Synthesis

3-Chlorobutanoloyl chloride is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. [1][2] While specific, high-profile drug syntheses directly citing the 3-chloro isomer can be difficult to find in public literature, the utility of the closely related 4-chlorobutanoloyl chloride scaffold is well-documented and serves as a strong proxy for its potential.

- Pharmaceutical Intermediates: Analogs like 4-chlorobutanoloyl chloride are used to prepare mitosene and mitosane analogues of the antitumor antibiotic Mitomycin C. [7] They are also

used to synthesize butanamide derivatives that have shown potent inhibitory activity against enzymes like tyrosinase, which is relevant for developing depigmentation drugs. [7]* Polymer Chemistry: Derivatives of **3-chlorobutanoyl chloride** can be used as monomers or co-monomers in the synthesis of functional polymers. The presence of the chlorine atom can impart specific properties, such as enhanced hydrolytic stability, to the final polymer. [1][2]* Catalysis: Research has suggested that **3-chlorobutanoyl chloride** may function as a modifier for palladium complexes in hydrogenation reactions, potentially improving catalytic activity and selectivity. [1]

Spectroscopic Characterization

Authenticating the structure and purity of **3-chlorobutanoyl chloride** is critical. While raw spectral data is best obtained from suppliers, the expected spectroscopic features are as follows:

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals:
 - A doublet around 1.6-1.8 ppm, integrating to 3H (the methyl group, $-\text{CH}_3$).
 - A multiplet around 3.0-3.3 ppm, integrating to 2H (the methylene group adjacent to the carbonyl, $-\text{CH}_2\text{-COCl}$).
 - A multiplet around 4.3-4.5 ppm, integrating to 1H (the methine proton attached to the chlorine, $-\text{CHCl}-$).
- ^{13}C NMR: The ^{13}C NMR spectrum should display four distinct signals corresponding to the four unique carbon atoms in the molecule (carbonyl carbon, CHCl , CH_2 , CH_3).
- IR Spectroscopy: The most characteristic feature in the infrared spectrum will be a very strong, sharp absorption band around $1790\text{-}1815\text{ cm}^{-1}$, which is indicative of the C=O stretch of an acyl chloride.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+). A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at M , $\text{M}+2$, and $\text{M}+4$, reflecting the natural abundance of ^{35}Cl and ^{37}Cl isotopes.

Safety, Handling, and Storage

3-Chlorobutanoyl chloride is a hazardous chemical and must be handled with stringent safety precautions. [1] Hazards Summary:

- Corrosive (H314): Causes severe skin burns and eye damage upon contact. [3]*
Lachrymator: Irritating to the respiratory tract and can cause tearing. [1]* Water Reactive: Reacts vigorously, potentially violently, with water, alcohols, and other protic solvents to release corrosive hydrochloric acid gas. [1]

Safe Handling Protocol

- Engineering Controls: Always handle **3-chlorobutanoyl chloride** inside a certified chemical fume hood to prevent inhalation of vapors. [1] An eyewash station and safety shower must be readily accessible. [8] 2. Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles and a face shield. [8] * Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or Viton®).
 - Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. [8] 3. Handling: Use only glass or Teflon-lined equipment. Avoid contact with skin, eyes, and clothing. [1] Keep away from water and incompatible materials such as bases, strong oxidizing agents, and alcohols. [8] 4. Spills: In case of a small spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a tightly sealed container for disposal. Do not use water.

Storage

Store in a cool, dry, well-ventilated area away from moisture and incompatible substances. [1] [8] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [5]

References

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